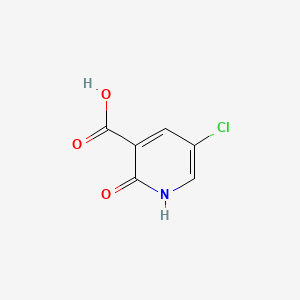

5-Chloro-2-hydroxynicotinic acid

Description

Overview of Halogenated Nicotinic Acid Derivatives in Chemical and Biological Sciences

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental organic compound vital to numerous biological processes. researchgate.netchemistryjournal.net Its derivatives have been the subject of extensive research, leading to the development of various therapeutic agents and other functional molecules. chemistryjournal.netnih.gov The introduction of halogen atoms—such as chlorine, bromine, or fluorine—into the nicotinic acid scaffold gives rise to halogenated nicotinic acid derivatives. This structural modification significantly alters the parent molecule's physicochemical properties, including its electronic distribution, lipophilicity, and reactivity.

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity and metabolic stability of drug candidates. nih.gov In the context of nicotinic acid, halogenated derivatives have been investigated for a wide range of applications. They have shown potential in treating diseases like pneumonia, kidney disease, and even Alzheimer's disease. researchgate.net For instance, some derivatives are explored for their analgesic, anti-inflammatory, and antioxidant properties. researchgate.netchemimpex.com The position and type of halogen can fine-tune the molecule's interaction with biological targets, such as nicotinic receptors involved in cellular signaling. chemimpex.com Beyond medicine, these compounds serve as crucial intermediates in the synthesis of agrochemicals and novel materials. chemimpex.comchemimpex.com

Significance of 5-Chloro-2-hydroxynicotinic Acid as a Research Target

Among the various halogenated nicotinic acids, this compound has emerged as a particularly valuable compound for researchers. Its unique structure, featuring both a chlorine atom and a hydroxyl group on the pyridine (B92270) ring, makes it a versatile building block in organic synthesis. chemimpex.com This specific arrangement of functional groups enhances the molecule's reactivity, making it a key intermediate in the creation of more complex, biologically active molecules. chemimpex.com

The primary significance of this compound lies in its role as a precursor in two major industrial sectors:

Pharmaceutical Development : The compound is an important intermediate in synthesizing novel pharmaceuticals. chemimpex.com Research has particularly focused on its use in developing drugs targeting neurological disorders and metabolic diseases. chemimpex.comchemimpex.com Its structure allows for modifications that can lead to enhanced drug efficacy and specificity. chemimpex.com

Agrochemical Chemistry : In agriculture, this compound is used to formulate agrochemicals. chemimpex.com It serves as a precursor for herbicides and fungicides, contributing to the development of more effective and potentially more environmentally friendly crop protection solutions. chemimpex.comchemimpex.com Its ability to modulate plant growth and pathogen resistance makes it a candidate for improving crop yields. chemimpex.com

Furthermore, its distinct chemical properties are leveraged in material science for the development of new polymers and coatings. chemimpex.com It is also used as a standard in analytical chemistry for the quantification of related compounds. chemimpex.com

Historical Context of Research on Nicotinic Acid and its Halogenated Analogues

The story of nicotinic acid research begins with its identification as the "pellagra-preventing factor" in the early 20th century. In 1937, American biochemist Conrad Elvehjem isolated nicotinic acid from liver extracts and demonstrated its ability to cure black tongue in dogs, a condition analogous to pellagra in humans. wikipedia.org This discovery solidified its status as an essential vitamin (B3) and led to the fortification of flour and other foods, drastically reducing the prevalence of pellagra. wikipedia.org

In 1955, a new chapter in nicotinic acid research began when Altschul and colleagues discovered its lipid-lowering properties, establishing it as the first drug of its kind. wikipedia.orgnih.gov This finding spurred decades of research into nicotinic acid and its derivatives for the management of dyslipidemia. nih.govnih.gov

The investigation into halogenated analogues of nicotinic acid is a more recent development, driven by the desire to create derivatives with improved therapeutic profiles or novel applications. While early work on the chemistry of nicotinic acid derivatives was ongoing, specific reports on halogenation appeared later. For example, a 1957 study published in the Journal of Biological Chemistry explored the oxidation of halogenated nicotinic acids, indicating that scientific inquiry into these specific analogues was underway by the mid-20th century. nih.gov Patents filed in subsequent decades, such as one describing a process for preparing 5-chloro and 5-bromo-2-hydroxynicotinic acids, highlight the growing industrial and academic interest in these compounds as synthetic intermediates. google.com This research trajectory reflects a common pattern in drug discovery and chemical research: the identification of a core bioactive scaffold followed by systematic modification, such as halogenation, to optimize its function and expand its utility.

Compound Data

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄ClNO₃ | nih.gov |

| Molecular Weight | 173.55 g/mol | nih.gov |

| IUPAC Name | 5-chloro-2-oxo-1H-pyridine-3-carboxylic acid | nih.gov |

| CAS Number | 38076-80-1 | nih.gov |

| Synonyms | 5-chloro-2-hydroxypyridine-3-carboxylic acid, 5-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | nih.gov |

Spectroscopic Data for this compound

| Technique | Description | Source |

|---|---|---|

| ATR-IR | Attenuated Total Reflectance Infrared Spectroscopy data is available. The spectrum was obtained from a neat sample using a Bruker Tensor 27 FT-IR instrument. | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHXNMLFJZTSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191483 | |

| Record name | 5-Chloro-2-hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38076-80-1 | |

| Record name | 5-Chloro-2-hydroxynicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038076801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-hydroxy-nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Hydroxynicotinic Acid and Its Analogues

Established Chemical Synthesis Routes

Established methods for synthesizing 5-Chloro-2-hydroxynicotinic acid are well-documented, providing reliable, albeit sometimes harsh, conditions for its production.

A primary and direct method for synthesizing this compound is the electrophilic chlorination of 2-Hydroxynicotinic acid. This process involves the introduction of a chlorine atom onto the pyridine (B92270) ring at the 5-position.

The halogenation of 2-Hydroxynicotinic acid can be effectively carried out using alkali-metal hypohalites, such as sodium hypochlorite (B82951) (NaOCl), in a strongly alkaline aqueous solution. google.com The reaction is typically performed by preparing a basic sodium hypochlorite solution, often by bubbling chlorine gas through a cooled sodium hydroxide (B78521) solution. google.com The 2-Hydroxynicotinic acid is then added to this solution.

Key reaction parameters include maintaining a strongly alkaline environment, with a pH of 12 or above, which is crucial for the reaction's success. google.com The temperature is generally controlled within a range of 0°C to 50°C, with a preference for 0°C to 35°C to manage the exothermic nature of the reaction and minimize side reactions. google.comgoogle.com The molar ratio of the reactants is also a critical factor, with an excess of both sodium hypochlorite and sodium hydroxide often employed to drive the reaction to completion. google.com For instance, a molar ratio of 2-hydroxynicotinic acid to sodium hypochlorite to excess hydroxide of approximately 1:1.5:2.4 has been reported. google.com

Reaction Conditions for Chlorination of 2-Hydroxynicotinic Acid

| Parameter | Condition Details | Reference |

|---|---|---|

| Chlorinating Agent | Sodium Hypochlorite (NaOCl), prepared in situ from Cl2 and NaOH | google.com |

| Starting Material | 2-Hydroxynicotinic Acid | google.com |

| Solvent | Aqueous Sodium Hydroxide | google.com |

| pH | ≥ 12 (Strongly Alkaline) | google.com |

| Temperature | 0°C - 35°C | google.com |

| Molar Ratio (Substrate:NaOCl:NaOH) | ~1:1.5:2.4 | google.com |

| Post-reaction Treatment | Addition of a reducing agent (e.g., sodium bisulfite) to remove excess hypochlorite | google.com |

Optimizing the yield and ensuring the purity of this compound requires careful control over reaction conditions. A significant challenge in this synthesis is the prevention of side reactions, most notably the formation of 3,5-dihalo-2-hydroxypyridine, which occurs through the replacement of the carboxylic acid group with a second halogen atom. google.com

Operating under strongly alkaline conditions (pH ≥ 12) is a key strategy to minimize this decarboxylative halogenation. google.com The yield can be improved by the sequential addition of the hypochlorite solution, which helps to control the reaction temperature and maintain optimal reactant concentrations. google.com After the primary reaction, any unreacted starting material can be addressed by adding a further portion of the hypochlorite solution. google.com

To ensure the purity of the final product, a reducing agent like sodium bisulfite is often added to the reaction mixture upon completion. google.com This step eliminates residual hypochlorite, preventing further halogenation during the acidification and product isolation phase. The final product is typically precipitated by acidifying the reaction mixture with a strong acid, such as hydrochloric acid, and can be further purified by recrystallization. google.com Yields are reported to be as high as 95.6% under optimized conditions, though the crude product may contain traces of the dichlorinated byproduct. google.com

An alternative synthetic approach to halogenated nicotinic acids involves the use of nicotinic acid N-oxide as a precursor. wikipedia.org The N-oxide group activates the pyridine ring, facilitating certain substitution reactions. For the synthesis of the related compound 2-chloronicotinic acid, nicotinic acid N-oxide is a key intermediate. prepchem.com It can be prepared by the oxidation of nicotinic acid. wikipedia.orgorgsyn.org The subsequent chlorination of the N-oxide can then be achieved to produce the desired chlorinated nicotinic acid derivative. prepchem.com This method highlights the utility of N-oxide intermediates in the broader synthesis of substituted pyridines.

This compound and its analogues can also be synthesized from other substituted pyridine precursors. One documented route involves starting with 5-amino-2-hydroxynicotinic acid. google.com Through a Sandmeyer-type reaction, using hydrochloric acid and sodium nitrite, the amino group can be converted to a chloro group to yield the target compound. google.com

Furthermore, other halogenated nicotinic acids can be produced from different pyridine starting materials. For example, a process for producing 2-chloro-5-chloromethylpyridine starts from 6-hydroxynicotinic acid, which is first converted to 6-hydroxynicotinoyl chloride using an acid chloride like thionyl chloride. google.com This intermediate then undergoes further transformations. google.com Another method describes the synthesis of 5-halogenated nicotinic acid from 3-cyanopyridine (B1664610) using a solid halogenated reagent in an aprotic solvent. google.com These examples demonstrate the versatility of using various functionalized pyridines as starting points for obtaining a range of halogenated nicotinic acid derivatives.

Chlorination of 2-Hydroxynicotinic Acid and its Derivatives

Exploration of Novel Synthetic Strategies

Research into the synthesis of this compound and its analogues continues, with a focus on developing more environmentally friendly, efficient, and safer methods. One area of exploration is the use of alternative chlorinating agents. For instance, sodium hypochlorite pentahydrate (NaClO·5H₂O) is being investigated as a "green" chlorinating reagent for various organic molecules, which could potentially be applied to the synthesis of halogenated pyridines. mdpi.com

The development of novel catalytic systems is another promising avenue. While not specific to this compound, new methods for the synthesis of substituted pyridines often involve innovative catalysts to improve reaction efficiency and selectivity. youtube.com Additionally, strategies that avoid harsh reagents and high temperatures, such as those employing solid halogenating agents under mild conditions, are being developed to reduce byproducts and simplify purification, aiming for high-purity products suitable for industrial production. google.com The synthesis of functionalized phenylphosphinic acid derivatives and the use of ultrasound in synthesis are other examples of modern techniques being applied to create complex organic molecules, which could inspire new routes to the title compound. researchgate.net

Regioselective Halogenation Approaches

The synthesis of this compound is effectively achieved through the direct and regioselective halogenation of 2-hydroxynicotinic acid. A described method involves reacting 2-hydroxynicotinic acid with an alkali-metal hypohalite, such as sodium hypochlorite, in an aqueous solution. This process selectively introduces a chlorine atom at the 5-position of the pyridine ring.

One specific example of this synthesis involves stirring a mixture of 2-hydroxynicotinic acid in a 5% sodium hypochlorite solution at room temperature. After an extended period, the mixture is acidified with concentrated hydrochloric acid, leading to the precipitation of the solid this compound. The product can then be purified by filtration and washing. This approach is notable as the direct halogenation of 2-hydroxynicotinic acids to produce 5-halo-2-hydroxynicotinic acids had not been extensively disclosed in prior literature.

| Starting Material | Reagent | Conditions | Product | Citation |

| 2-Hydroxynicotinic acid | 5% Sodium hypochlorite solution | Stirred overnight at room temperature, followed by acidification with HCl | 5-Chloro-2-hydroxy-3-pyridinecarboxylic acid |

The use of hexafluoroisopropanol (HFIP) as a solvent has also been shown to enable mild and regioselective halogenation of a wide range of arenes and heterocycles using N-halosuccinimides (such as NCS, NBS, and NIS). prepchem.com This method often proceeds without the need for additional catalysts and achieves high yields, representing a valuable strategy for modifying aromatic compounds. prepchem.com

Green Chemistry and Sustainable Synthesis Methods

In the broader context of producing nicotinic acid and its derivatives, green chemistry principles are increasingly important to mitigate environmental impact. mdpi.com Traditional industrial production of nicotinic acid often involves the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid, which can produce nitrous oxide, a potent greenhouse gas. mdpi.com

Sustainable alternatives focus on cleaner catalytic processes. One state-of-the-art green process is the direct, gas-phase air oxidation of 3-picoline to nicotinic acid. This method avoids harsh oxidizing agents and reduces the generation of harmful by-products. Another approach involves the ammoxidation of 3-picoline to 3-cyanopyridine, which is then hydrolyzed to nicotinic acid. mdpi.com This pathway can achieve high conversion rates and yields with catalysts like V2O5-MoO3 systems. mdpi.com These greener routes for the core nicotinic acid structure are foundational for the sustainable production of its derivatives.

| Method | Starting Material | Key Features | Citation |

| Gas-Phase Oxidation | 3-Picoline | Direct oxidation with air, avoids harsh reagents | |

| Ammoxidation & Hydrolysis | 3-Picoline | Conversion to 3-cyanopyridine followed by hydrolysis; high yield | mdpi.com |

Enzymatic and Biocatalytic Transformations for Nicotinic Acid Derivatives

Biocatalytic methods represent a significant advancement in the synthesis of nicotinic acid derivatives, offering high selectivity and mild reaction conditions. nih.gov These processes are gaining industrial traction as an alternative to traditional chemical methods. nih.gov

A primary enzymatic route involves the use of microbial hydrolytic enzymes, such as nitrilase, to convert 3-cyanopyridine directly into nicotinic acid in a single step. For instance, the nitrilase from Rhodococcus rhodochrous J1 has been reported to achieve a 100% yield in this conversion. Nitrile hydratase is another key enzyme that can hydrate (B1144303) 3-cyanopyridine to produce nicotinamide, which can subsequently be converted to nicotinic acid. These enzymatic strategies are highly efficient and are central to the development of industrial bioprocesses for producing niacin and related compounds.

| Enzyme | Substrate | Product | Key Advantages | Citation |

| Nitrilase (Rhodococcus rhodochrous J1) | 3-Cyanopyridine | Nicotinic acid | Single-step bioconversion, 100% yield reported | |

| Nitrile Hydratase | 3-Cyanopyridine | Nicotinamide | High efficiency, can be used in fed-batch processes to achieve high product concentrations |

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship Studies

Modifications of the Pyridine Ring

Modifying the pyridine ring of this compound is crucial for exploring structure-activity relationships. This can be achieved by introducing additional substituents. For example, further halogenation can be performed. A related compound, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, can be dichlorinated by treatment with hydrochloric acid and hydrogen peroxide, yielding 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. mdpi.com Similarly, nitration of the same parent structure can be achieved using 30% nitric acid to introduce a nitro group onto the ring. mdpi.com These methods illustrate viable pathways for adding functional groups to the pyridine or attached phenyl rings, thereby creating a library of analogues for further study.

| Starting Compound | Reagents | Product | Modification Type | Citation |

| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 6 M HCl, H2O2 | 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Dichlorination | mdpi.com |

| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 30% HNO3 | 1-(5-chloro-2-hydroxy-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid | Nitration | mdpi.com |

Substitutions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for creating a wide range of derivatives through nucleophilic acyl substitution. libretexts.org The reactivity of carboxylic acids allows for their conversion into esters, amides, and other functional groups. libretexts.org

A common modification is esterification. For example, reacting a nicotinic acid derivative with an alcohol in the presence of an acid catalyst like H2SO4 leads to the corresponding ester. mdpi.com Another important transformation is the conversion to an acid chloride using reagents like thionyl chloride (SOCl2). libretexts.orgprepchem.com The resulting highly reactive acid chloride can then be readily converted into a variety of amides and esters. For instance, 5-chloro-6-hydroxynicotinic acid is converted quantitatively to 5-chloro-6-hydroxynicotinoyl chloride by refluxing with thionyl chloride. prepchem.com This intermediate is valuable for synthesizing further derivatives.

| Reaction Type | Reagents | Product Type | General Utility | Citation |

| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Ester | Modifies polarity and bioavailability | mdpi.com |

| Acid Chloride Formation | Thionyl chloride (SOCl2) | Acid Chloride | Highly reactive intermediate for amide/ester synthesis | libretexts.orgprepchem.com |

Isomeric and Positional Variations (e.g., 5-Chloro-2-hydroxy-6-methylnicotinic acid, 5-chloro-6-hydroxynicotinic acid)

The synthesis of specific isomers is essential for understanding the impact of substituent placement on biological activity.

5-Chloro-2-hydroxy-6-methylnicotinic acid : This isomer can be synthesized by the chlorination of 2-hydroxy-6-methylnicotinic acid. The starting material is dissolved in a sodium hydroxide solution, and then aqueous sodium hypochlorite is added. The mixture is stirred for an extended period at room temperature, followed by acidification with concentrated hydrochloric acid to precipitate the desired product. prepchem.com

5-chloro-6-hydroxynicotinic acid : This compound serves as a valuable intermediate. chemimpex.com Its synthesis can be achieved from 6-hydroxynicotinic acid. The process involves converting 6-hydroxynicotinic acid to its acid chloride, followed by chlorination with gaseous chlorine. google.com The resulting 5-chloro-6-hydroxynicotinoyl chloride is then hydrolyzed to yield the final product. google.com

| Target Isomer | Starting Material | Key Reagents | Citation |

| 5-Chloro-2-hydroxy-6-methylnicotinic acid | 2-Hydroxy-6-methylnicotinic acid | NaOH, Sodium hypochlorite, HCl | prepchem.com |

| 5-chloro-6-hydroxynicotinic acid | 6-Hydroxynicotinic acid | Thionyl chloride, Cl2, Water | google.com |

Structure Activity Relationship Sar Studies of 5 Chloro 2 Hydroxynicotinic Acid and Its Derivatives

Influence of Halogenation and Hydroxylation on Biological Activity

The presence and nature of halogen and hydroxyl groups on the nicotinic acid scaffold are fundamental to the biological activity of these compounds. The chlorine atom at the 5-position and the hydroxyl group at the 2-position of the nicotinic acid ring are considered key features for certain biological activities.

Research into niclosamide (B1684120) analogs, which incorporate a substituted salicylic (B10762653) acid moiety, highlights the importance of these groups. In studies on anti-SARS-CoV-2 agents, the 5-chloro substituent on the aromatic ring proved to be crucial. For instance, an analog of niclosamide was synthesized using 5-chloro-2-hydroxybenzoic acid. When the 5-chloro group was removed to create an analog with just a 2-hydroxybenzoic acid moiety, the antiviral activity was completely lost. nih.gov Conversely, replacing the 5-chloro group with a 5-fluoro group resulted in a compound with antiviral activity similar to the original chloro-containing analog and superior to niclosamide itself. nih.gov

Similarly, the hydroxyl group is a critical determinant of activity. The replacement of the 2-hydroxyl group on the benzoic acid part of a niclosamide analog with a 2-methoxy or 2-cyano substituent led to inactive compounds. nih.gov This underscores that a free hydroxyl group, capable of forming hydrogen bonds, is often essential for the molecule's interaction with its biological target. General studies on pyridine (B92270) derivatives also indicate that the insertion of hydroxyl (-OH) and halogen groups like chlorine (-Cl) significantly affects their antiproliferative activity. mdpi.com The specific positioning of these groups is vital, as their influence on the electronic and steric properties of the molecule dictates the strength of binding to receptors or enzymes. mdpi.comresearchgate.net

Impact of Substituent Position and Functional Groups on Activity

The precise location of substituents on the nicotinic acid ring and the nature of various functional groups are paramount in defining the compound's biological profile. Structure-activity relationship studies consistently demonstrate that even minor positional changes or the substitution of one functional group for another can lead to dramatic shifts in potency and selectivity.

For derivatives of 5-chloro-2-hydroxynicotinic acid, the 5-position for the chloro group and the 2-position for the hydroxyl group are considered optimal for certain activities. In the context of niclosamide analogs, when this compound was used to replace 5-chloro-2-hydroxybenzoic acid, creating a pyridine ring structure instead of a benzene (B151609) ring, the resulting compound (15) showed only a slight decrease in antiviral activity against SARS-CoV-2. nih.gov This suggests that the core pyridine structure of nicotinic acid is well-tolerated and can serve as a viable scaffold.

Further modifications to the ring structure highlight the sensitivity of activity to substituent changes. Introducing electron-withdrawing groups like nitro and acetyl at the 3-position of a related niclosamide analog resulted in compounds with weaker antiviral activity compared to the parent compound. nih.gov Strikingly, placing a chlorine atom at the 3-position caused a complete loss of antiviral ability, whereas a fluorine atom at the 4-position led to a compound that effectively inhibited viral replication. nih.gov

This sensitivity is not unique to this series. Broader studies on pyridine derivatives confirm that the number and position of functional groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) are critical in modulating antiproliferative activity. mdpi.com For example, in some series, substitutions at the para position are favored, while substitutions at ortho and meta positions can decrease activity. mdpi.com The interplay between the electronic properties (electron-donating vs. electron-withdrawing) and steric factors of these substituents ultimately governs the molecule's biological function. nih.gov

Comparative Analysis with Structurally Similar Compounds (e.g., Niclosamide Analogs, other Nicotinic Acid Derivatives)

Comparing this compound derivatives with structurally related compounds provides valuable context for their SAR. Niclosamide, an anthelmintic drug, is a particularly relevant comparator as it contains a 5-chlorosalicylamide (B1209129) core, which is structurally analogous to a derivative formed from this compound.

Niclosamide is composed of a 5-chlorosalicylic acid ring linked via an amide bond to a 2-chloro-4-nitroaniline (B86195) ring. mdpi.com Many SAR studies have used niclosamide as a template to develop new therapeutic agents, including antivirals. nih.govnih.gov In one such study, a series of niclosamide analogs were synthesized and tested for activity against SARS-CoV-2. The results provide a direct comparison for a derivative incorporating this compound. nih.gov

As shown in the table below, the parent niclosamide showed significant cytotoxicity. nih.gov An analog (Compound 4) synthesized from 5-chloro-2-hydroxybenzoic acid and 2-chloro-4-(trifluoromethyl)aniline (B1199932) showed potent antiviral activity. nih.gov When the 5-chloro-2-hydroxybenzoic acid moiety of Compound 4 was replaced with this compound to give Compound 15, the antiviral activity was only slightly diminished, demonstrating the pyridine ring's suitability as a bioisostere for the phenyl ring in this context. nih.gov In contrast, removing the 5-chloro group (Compound 13) or replacing the 2-hydroxyl group (Compound 14) completely abolished the activity. nih.gov

Table 1: Comparative Antiviral Activity of Niclosamide Analogs Data sourced from a study on anti-SARS-CoV-2 activity. nih.gov

| Compound | Key Structural Moiety | Viral Inhibition Rate (%) at 1 µM | Reference |

|---|---|---|---|

| Niclosamide | 5-chlorosalicylic acid + 2-chloro-4-nitroaniline | >50% (at 2.5 µM) | nih.gov |

| Compound 4 | 5-chloro-2-hydroxybenzoic acid | >95% | nih.gov |

| Compound 13 | 2-hydroxybenzoic acid (lacks 5-chloro) | <10% | nih.gov |

| Compound 14 | 5-chloro-2-methoxybenzoic acid (lacks 2-hydroxyl) | <10% | nih.gov |

| Compound 15 | This compound | ~50% | nih.gov |

This comparative analysis underscores that while the 5-chloro and 2-hydroxyl groups are critical for activity, the core aromatic system (benzene vs. pyridine) can be modified with a predictable, though sometimes slightly negative, impact on potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. wikipedia.org These mathematical models are essential for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the physicochemical properties that drive biological responses. wikipedia.orgnih.gov

For compounds related to this compound, such as niclosamide analogs, QSAR studies have been employed to elucidate the key structural requirements for specific activities, like mitochondrial uncoupling. biorxiv.org A typical QSAR workflow involves:

Data Collection: Assembling a dataset of structurally related compounds with measured biological activity (e.g., IC₅₀ values). nih.govfrontiersin.org

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include physicochemical properties (e.g., logP), electronic descriptors (e.g., Hammett parameters), and 3D properties (e.g., steric and electrostatic fields from CoMFA). nih.govfrontiersin.org

Model Generation: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors (predictor variables) to the biological activity (response variable). wikipedia.orgnih.gov

Validation: Rigorously validating the model's predictive power using techniques like cross-validation ("leave-one-out") and testing it on an external set of compounds not used in model training. nih.govfrontiersin.org

In a QSAR study on niclosamide analogs, researchers analyzed features influencing mitochondrial uncoupling and inhibitory activity. biorxiv.org The models identified the Hammett inductive parameter of substituents on the salicylanilide (B1680751) ring as a key feature. The analysis revealed that specific electronic properties at different positions of the molecule were critical for its biological effects. biorxiv.org Such models can generate contour maps that visualize favorable and unfavorable regions for steric bulk or electrostatic charge, guiding the rational design of new, more potent, and less toxic derivatives. frontiersin.org This approach allows for the systematic exploration of chemical space to enhance desired activities while minimizing off-target effects.

Metabolic and Degradation Pathways of 5 Chloro 2 Hydroxynicotinic Acid

Microbial Degradation Studies

Research into the microbial degradation of 5-Chloro-2-hydroxynicotinic acid has identified specific bacterial strains capable of utilizing this compound as a sole source of carbon and energy. These studies have begun to unravel the metabolic pathways and enzymatic processes involved in its breakdown.

Bacterial Strains Capable of Degradation (e.g., Pseudomonas spp., Mycobacterium spp.)

A key organism identified in the degradation of this compound is a species of Mycobacterium. Bacteria classified as Mycobacterium sp. BA have been isolated from enrichment cultures containing 2-hydroxynicotinic acid and this compound, demonstrating their ability to thrive using the latter as a primary nutrient source nih.gov. The inductive effect of 2-hydroxynicotinic acid on the degrading enzymes suggests a metabolic preparedness of these bacteria for similar chemical structures nih.gov.

While the genus Pseudomonas is well-known for its capacity to degrade a wide variety of xenobiotic compounds, including other chlorinated aromatic molecules, specific studies detailing the degradation of this compound by Pseudomonas species are not extensively documented in the available scientific literature.

Table 1: Bacterial Strains Involved in the Degradation of this compound

| Genus/Species | Specific Strain | Key Findings |

| Mycobacterium | sp. BA | Capable of using this compound as a sole source of carbon and energy. nih.gov |

Proposed Degradation Pathways and Metabolites

The initial step in the metabolic breakdown of this compound by Mycobacterium sp. BA has been identified. The first observed metabolite in this pathway is 5-chloro-2,6-dihydroxynicotinic acid nih.gov. This suggests that a hydroxylation reaction is the primary enzymatic attack on the aromatic ring.

Further along the proposed degradation pathway, the release of the chlorine atom is a critical step. Research indicates that chloride ions are liberated from not only the parent compound but also from subsequent metabolites, identified as chloromaleic acid and chlorofumaric acid nih.gov. This points to a pathway that proceeds through ring cleavage and the formation of chlorinated aliphatic acids before dechlorination occurs. A complete, detailed degradation pathway has been proposed based on these findings nih.gov.

Table 2: Identified Metabolites in the Degradation of this compound

| Metabolite | Position in Pathway | Description |

| 5-Chloro-2,6-dihydroxynicotinic acid | First Metabolite | Formed through the initial hydroxylation of the parent compound. nih.gov |

| Chloromaleic acid | Intermediate | A chlorinated aliphatic acid formed after the aromatic ring cleavage. nih.gov |

| Chlorofumaric acid | Intermediate | Another chlorinated aliphatic acid resulting from the degradation process. nih.gov |

Enzymatic Mechanisms of Microbial Dechlorination and Hydroxylation

The degradation of this compound by Mycobacterium sp. BA involves key enzymatic activities, specifically hydroxylation and dechlorination. The formation of 5-chloro-2,6-dihydroxynicotinic acid as the first metabolite indicates the action of a hydroxylase enzyme that introduces a second hydroxyl group onto the pyridine (B92270) ring nih.gov.

The subsequent release of chloride from intermediates such as chloromaleic acid and chlorofumaric acid points to the activity of a dehalogenase enzyme nih.gov. These enzymes are crucial for the detoxification of halogenated organic compounds. The observation that 2-hydroxynicotinic acid can induce the degrading enzymes suggests that the enzymatic machinery is not strictly specific to the chlorinated form of the molecule and can be activated by a structurally similar, non-chlorinated analog nih.gov.

Environmental Fate and Biotransformation Research

Currently, there is limited specific research available on the environmental fate and biotransformation of this compound in various environmental compartments such as soil and water. The studies on its microbial degradation by Mycobacterium sp. provide the primary insights into its potential for bioremediation. The ability of these bacteria to utilize it as a sole carbon and energy source suggests that, under the right conditions with the presence of appropriate microbial communities, this compound could be biodegradable in the environment. However, factors such as bioavailability, temperature, pH, and the presence of other organic matter would influence its persistence and transformation rates.

Metabolic Fate in Biological Systems (if applicable, excluding human dosage)

Information regarding the metabolic fate of this compound in biological systems, other than the microbial degradation pathways described above, is not well-documented in publicly available scientific literature.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Structural and Energetic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been employed to calculate the structural and energetic properties of 5-Chloro-2-hydroxynicotinic acid and related molecules.

Theoretical calculations at the G3MP2 and CBS-QB3 levels of theory have been used to determine the gas-phase enthalpies of formation. These high-level calculations are crucial for understanding the intrinsic stability of the molecule. The experimental stability order, which is determined by the gas-phase standard molar enthalpy of formation (ΔfH_m^o (g)), was found to be accurately predicted by these computational methods. nih.govresearchgate.net For a series of hydroxynicotinic acids, the order was determined as 5-Chloro-6-hydroxynicotinic acid > 2-hydroxynicotinic acid > 6-hydroxynicotinic acid > 4-hydroxynicotinic acid > 5-hydroxynicotinic acid. nih.govresearchgate.net This indicates that 5-Chloro-6-hydroxynicotinic acid is the most stable among the studied compounds in the gas phase. nih.govresearchgate.net

Furthermore, DFT calculations, often in conjunction with Hartree-Fock (HF) methods using basis sets like 6-31G** and 6-311++G**, have been utilized to analyze the vibrational spectra (FTIR and FT-Raman) of related chloro-hydroxy-substituted aromatic acids. nih.gov These studies help in the assignment of fundamental vibrational modes and understanding the influence of substituents and hydrogen bonding on the molecular structure. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

While specific Molecular Dynamics (MD) simulation studies focused solely on this compound are not extensively documented in the provided results, the principles of MD are widely applied to understand how similar small molecules interact with biological targets, such as enzymes and receptors.

MD simulations provide a dynamic picture of the ligand-receptor complex, revealing conformational changes, interaction stability, and the role of solvent molecules over time. For instance, MD simulations on serotonin (B10506) receptors have been used to investigate the binding of various ligands, showing how agonists and antagonists can induce or stabilize different receptor conformations. nih.gov These simulations can reveal key interactions, such as the formation or breakage of ionic locks, which are crucial for receptor activation. nih.gov Although not directly about this compound, these studies exemplify how MD simulations could be used to explore its potential interactions with a biological target, providing insights beyond the static picture offered by docking.

Prediction of Tautomeric Forms and their Stability (e.g., Hydroxy-Oxo Tautomerism)

A significant area of computational study for this compound and its isomers is the prediction of tautomeric forms and their relative stabilities. The molecule can exist in either a hydroxy or an oxo (keto) form due to proton migration between the oxygen and nitrogen atoms of the pyridine (B92270) ring.

| Compound | Phase | Favored Tautomer | Supporting Evidence |

|---|---|---|---|

| 2-Hydroxynicotinic acid (2HNA) | Gas Phase | Oxo form | G3MP2 and CBS-QB3 calculations nih.govresearchgate.net |

| 2-Hydroxynicotinic acid (2HNA) | Solid State | Oxo form | Single crystal X-ray diffraction, FT-IR spectroscopy nih.govresearchgate.net |

| 4-Hydroxynicotinic acid (4HNA) | Gas Phase | Hydroxy form | G3MP2 and CBS-QB3 calculations nih.govresearchgate.net |

| 4-Hydroxynicotinic acid (4HNA) | Solid State | Oxo form | Single crystal X-ray diffraction, FT-IR spectroscopy nih.govresearchgate.net |

| 5-Chloro-6-hydroxynicotinic acid (5Cl6HNA) | Gas Phase | No strong dominance | G3MP2 and CBS-QB3 calculations nih.govresearchgate.net |

| 5-Chloro-6-hydroxynicotinic acid (5Cl6HNA) | Solid State | Oxo form | Single crystal X-ray diffraction, FT-IR spectroscopy nih.govresearchgate.net |

| 6-Hydroxynicotinic acid (6HNA) | Gas Phase | No strong dominance | G3MP2 and CBS-QB3 calculations nih.govresearchgate.net |

| 6-Hydroxynicotinic acid (6HNA) | Solid State | Oxo form | Single crystal X-ray diffraction, FT-IR spectroscopy nih.govresearchgate.net |

Theoretical calculations at the G3MP2 and CBS-QB3 levels of theory suggest that in the gas phase, the tautomeric preference varies among the isomers of hydroxynicotinic acid. nih.govresearchgate.net For instance, 2-hydroxynicotinic acid favors the oxo form, while 4-hydroxynicotinic acid prefers the hydroxy form. nih.govresearchgate.net In the case of 5-chloro-6-hydroxynicotinic acid and 6-hydroxynicotinic acid, there is no strong dominance of one tautomer over the other in the gas phase. nih.govresearchgate.net

In the solid state, however, experimental evidence from single-crystal X-ray diffraction and FT-IR spectroscopy shows that 2-, 4-, 6-hydroxynicotinic acid, and 5-chloro-6-hydroxynicotinic acid all crystallize in the oxo tautomeric form, characterized by the presence of N-H and C=O bonds. nih.govresearchgate.net The IUPAC name for this compound is often given as 5-chloro-2-oxo-1H-pyridine-3-carboxylic acid, reflecting the prevalence of the oxo form. nih.gov

Docking Studies for Enzyme Binding and Inhibition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein's active site.

While specific docking studies for this compound were not found in the provided search results, the methodology is highly relevant for assessing its potential as an enzyme inhibitor. For example, docking studies on the 5-HT2A receptor, a G-protein coupled receptor, have been performed with various ligands to understand their binding interactions. rsc.org These studies can identify key amino acid residues involved in binding and help in the rational design of new, more potent, and selective ligands. rsc.org

In a typical docking study, the 3D structure of the target enzyme is obtained from a protein data bank or generated through homology modeling. The ligand, in this case, this compound, would be docked into the active site of the enzyme. The results would provide a binding score, indicating the strength of the interaction, and a predicted binding pose, showing the specific hydrogen bonds, hydrophobic interactions, and other noncovalent interactions that stabilize the complex. This information is invaluable for understanding the mechanism of inhibition and for guiding the synthesis of improved inhibitors.

Analysis of Noncovalent Interactions in Crystal Structures

The analysis of noncovalent interactions in the crystal structure of a compound provides crucial information about its solid-state packing, stability, and physical properties. Single-crystal X-ray diffraction is the primary experimental technique used to determine the precise three-dimensional arrangement of molecules in a crystal.

For a related compound, 5-chloro-6-hydroxynicotinic acid, single-crystal X-ray diffraction studies have revealed that it crystallizes in the monoclinic space group P2(1)/c. nih.govresearchgate.net The molecules exist as the oxo tautomer and are involved in a network of intermolecular interactions. nih.govresearchgate.net

Advanced Research Applications and Future Directions

Development as a Pharmaceutical Intermediate and Active Pharmaceutical Ingredient

5-Chloro-2-hydroxynicotinic acid is a versatile heterocyclic compound recognized primarily as a crucial pharmaceutical intermediate. chemicalbook.comechemi.comchemicalbook.comguidechem.com Its unique structure, featuring a pyridine (B92270) ring substituted with chloro, hydroxyl, and carboxylic acid groups, makes it a valuable precursor in the synthesis of more complex and pharmacologically active molecules.

As an intermediate, it serves as a foundational component for building active pharmaceutical ingredients (APIs). A notable example is its use as a starting material in the synthesis of novel NF-κB (nuclear factor kappa B) activation inhibitors. google.com The NF-κB signaling pathway is a critical regulator of inflammatory responses, immune function, and cell survival, making it a significant target for therapeutic intervention in diseases such as cancer, autoimmune disorders, and chronic inflammatory conditions. The use of this compound in a patented synthesis route underscores its importance in developing new drugs aimed at modulating this key cellular pathway. google.com

Beyond its role as a precursor, research has explored its incorporation into potential APIs. In studies aimed at discovering treatments for SARS-CoV-2, scientists synthesized analogs of the anthelmintic drug niclosamide (B1684120). One such analog was created by replacing the 5-chloro-2-hydroxybenzoic acid moiety of niclosamide with this compound. nih.gov This modification resulted in a new chemical entity with observable, albeit slightly diminished, antiviral activity against SARS-CoV-2, demonstrating its potential to be integrated directly into the core structure of an active drug molecule. nih.gov

Role in Drug Development and Modification of Existing Drug Molecules

The strategic modification of existing drugs is a cornerstone of medicinal chemistry, aimed at improving efficacy, altering pharmacokinetic profiles, or overcoming resistance. This compound has proven to be a useful tool in this context.

The development of niclosamide analogs for anti-SARS-CoV-2 activity provides a direct case study. nih.gov Niclosamide itself has shown broad-spectrum antiviral capabilities but is limited by high cytotoxicity and poor bioavailability. nih.gov In an effort to create superior alternatives, researchers systematically modified its structure. The substitution of its 5-chlorosalicylic acid part with this compound led to the creation of a new analog (compound 15 in the study). nih.gov While this specific modification resulted in a slight decrease in antiviral potency compared to other analogs, the study successfully demonstrated that the this compound scaffold could be seamlessly integrated into the niclosamide framework, yielding a new compound with retained biological activity. nih.gov This highlights its role as a bioisostere or a replacement component for modifying known drug molecules to explore structure-activity relationships (SAR) and develop new therapeutic candidates.

Exploration in Material Science (e.g., Corrosion Resistance, Enhanced Conductivity)

While the primary application of this compound has been in the biomedical field, its class of compounds—heterocyclic organic acids—holds potential for material science, although specific research on this particular molecule is limited. Heterocyclic compounds are widely utilized in the development of advanced materials, including polymers, dyes, and functional materials. echemi.com

Derivatives of similar structures, such as chloroquinolines, are being investigated for their utility as intermediates in the synthesis of specialized materials and coatings. The presence of nitrogen and oxygen atoms, along with the carboxylic acid group, in this compound provides sites for coordination with metal surfaces, suggesting a theoretical potential for applications such as corrosion inhibitors. The aromatic pyridine ring could contribute to the formation of a protective film on metal substrates. However, dedicated studies confirming its efficacy in corrosion resistance or for enhancing electrical conductivity in materials have not been prominently reported in the scientific literature. This remains an area open for future exploration.

Investigation as a Building Block for Complex Molecules

The utility of this compound as a synthon, or a chemical building block, is its most well-documented and significant application. Its trifunctional nature (possessing chloro, hydroxyl, and carboxylic acid groups) allows for a variety of chemical transformations, enabling chemists to construct larger, more intricate molecular architectures.

Its role as a building block is explicitly demonstrated in its use to create inhibitors of NF-κB and in the synthesis of niclosamide analogs. google.comnih.gov In these processes, it does not act as the final therapeutic agent but as a key component that is incorporated into the final structure. Chemical suppliers and databases categorize it as a "heterocyclic building block," further cementing its status as a foundational element for organic synthesis. echemi.comambeed.com The reactivity of its different functional groups can be selectively exploited to form new bonds, making it a versatile tool for creating libraries of compounds for drug discovery and other research purposes.

Potential in Agricultural Chemistry (e.g., Herbicides, Insecticides)

Direct applications of this compound in agricultural products are not extensively documented. However, the nicotinic acid scaffold and its halogenated derivatives are of significant interest in agrochemical research. Several commercial pesticides and herbicides are based on the pyridine ring structure.

Notably, a structurally similar compound, 5-Chloro-2-(trifluoromethyl)nicotinic acid, is actively used in the development of agrochemicals, including herbicides and pesticides. Studies have shown that trifluoromethylpyridine derivatives can be highly effective against crop pests and weeds. The close structural relationship between this compound and this compound suggests that the latter could also serve as a precursor or a base scaffold for new agrochemicals. Furthermore, research on the environmental fate of pesticides has involved this compound. It has been identified as a metabolite in the microbial degradation of other chlorinated pyridine compounds, indicating its relevance within the broader ecosystem of agricultural chemicals and their bioremediation. researchgate.netresearchgate.net

Table 1: Research Applications of this compound and Related Compounds

| Field of Research | Specific Application | Compound Used | Key Finding | Reference |

|---|---|---|---|---|

| Pharmaceuticals | Synthesis of NF-κB Inhibitors | This compound | Used as a starting material for potential anti-inflammatory or anti-cancer agents. | google.com |

| Drug Development | Modification of Niclosamide | This compound | Incorporated into the niclosamide structure to create a new analog with anti-SARS-CoV-2 activity. | nih.gov |

| Agricultural Chemistry | Herbicide/Pesticide Development | 5-Chloro-2-(trifluoromethyl)nicotinic acid | A closely related analog used in developing effective agrochemicals. |

| Bioremediation | Microbial Degradation Studies | this compound | Studied as a metabolite in the degradation pathway of other chlorinated compounds by bacteria. | researchgate.netresearchgate.net |

Future Research Avenues and Unexplored Therapeutic Potential

The existing body of research on this compound lays the groundwork for numerous future investigations. Its established role as an intermediate for NF-κB inhibitors suggests a clear path for the development and synthesis of a wider range of anti-inflammatory and oncology drug candidates.

In the realm of antiviral research, while its direct inclusion in a niclosamide analog did not produce the most potent compound, the study validates the pyridine-based scaffold as being worthy of further exploration. nih.gov Future work could focus on other modifications to the this compound core to enhance antiviral efficacy.

The compound's potential in material science remains largely untapped. Research could be initiated to formally evaluate its properties as a corrosion inhibitor, a component in conductive polymers, or as a ligand for creating metal-organic frameworks (MOFs). Similarly, its potential in agricultural chemistry could be systematically explored by synthesizing and screening a series of derivatives for herbicidal or insecticidal activity, drawing inspiration from the success of its trifluoromethyl analog.

Finally, studies on its microbial degradation have sometimes identified it as a "dead-end metabolite," meaning the bacteria could not break it down further. Future research could focus on identifying microbial consortia or enzymes capable of complete mineralization, which has important implications for the bioremediation of halogenated aromatic pollutants.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-5-(trifluoromethyl)aniline |

| 5-chloro-2-hydroxybenzoic acid |

| 5-chlorosalicylic acid |

| Niclosamide |

| 5-Chloro-2-(trifluoromethyl)nicotinic acid |

| 3,5,6-Trichloro-2-pyridinol |

| Chloromaleic acid |

| Chlorofumaric acid |

| 2-hydroxynicotinic acid |

Q & A

Basic Question: How is 5-Chloro-2-hydroxynicotinic acid identified and characterized in laboratory settings?

Methodological Answer:

Identification typically involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. The compound’s CAS number (38076-80-1) and molecular formula (C₆H₄ClNO₃) are critical for database matching . For advanced characterization, infrared (IR) spectroscopy confirms functional groups (e.g., hydroxyl and carboxylic acid moieties), while mass spectrometry (MS) determines molecular weight. NIST-standardized databases provide reference spectra for cross-validation .

Key Data:

| Property | Value |

|---|---|

| CAS Number | 38076-80-1 |

| Molecular Formula | C₆H₄ClNO₃ |

| Molecular Weight | 173.56 g/mol |

| Purity (Commercial) | ≥97% (HPLC-grade) |

Basic Question: What safety precautions are necessary when handling this compound?

Methodological Answer:

Based on analogous chlorinated aromatic acids (e.g., 5-Nitroisophthalic acid), this compound likely requires:

- PPE: Gloves, lab coat, and goggles to avoid skin/eye contact (Category 2A irritation) .

- Storage: In a ventilated, cool area away from oxidizers.

- Disposal: Follow federal/state regulations for halogenated waste to prevent environmental release .

- Emergency Protocols: Use chemical fume hoods for synthesis and neutralization with bases (e.g., sodium bicarbonate) for spills.

Advanced Question: How does the microbial degradation pathway of this compound proceed?

Methodological Answer:

Mycobacterium sp. BA degrades the compound via hydroxylation and dehalogenation:

Initial Step: Hydroxylation at C6 to form 5-chloro-2,6-dihydroxynicotinic acid .

Dechlorination: Enzymatic cleavage releases chloride ions, detected via ion chromatography .

Ring Cleavage: Proposed breakdown into pyruvate and chloro-substituted intermediates (e.g., chloromaleic acid) .

Inductive Effects:

- 2-Hydroxynicotinic acid induces enzyme expression in Mycobacterium, accelerating degradation .

- Contrastingly, Pseudomonas sp. EK III produces it as a dead-end metabolite during 3-chloroquinoline degradation, highlighting species-specific pathways .

Key Data:

| Bacterium | Role | Key Metabolite |

|---|---|---|

| Mycobacterium sp. BA | Complete mineralization | 5-Chloro-2,6-dihydroxynicotinic acid |

| Pseudomonas sp. EK III | Partial degradation (dead-end product) | Pyruvate, chlorinated intermediates |

Advanced Question: What analytical techniques resolve contradictions in degradation studies?

Methodological Answer:

- Metabolite Tracking: LC-MS/MS identifies transient intermediates (e.g., chlorofumaric acid) with ppm-level sensitivity .

- Isotopic Labeling: ¹⁴C-labeled this compound quantifies mineralization rates and validates pathway proposals .

- Crystallography: SHELX software resolves crystal structures of degradation intermediates, confirming stereochemistry .

Case Study: Discrepancies in chloride release kinetics between studies were resolved via ion-selective electrodes, showing pH-dependent dehalogenase activity .

Advanced Question: How do computational methods aid in predicting reactivity and degradation pathways?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP hybrid functional) predict:

- Reactivity Sites: Electron-deficient C5 (due to Cl substitution) is prone to nucleophilic attack .

- Thermodynamic Stability: ΔG calculations favor hydroxylation over direct dechlorination .

- Enzyme-Substrate Docking: Molecular dynamics simulations model bacterial hydrolase binding to optimize biodegradation strategies .

Advanced Question: What strategies overcome metabolic bottlenecks in microbial degradation?

Methodological Answer:

- Enzyme Induction: Pre-treatment with 2-hydroxynicotinic acid upregulates Mycobacterium sp. BA’s dehalogenases .

- Consortium Engineering: Co-culturing with Pseudomonas sp. EK III mitigates dead-end product accumulation .

- Directed Evolution: Random mutagenesis enhances enzyme activity toward chlorinated substrates .

Experimental Design:

| Strategy | Outcome |

|---|---|

| Enzyme Induction | 2.5× faster degradation rates |

| Consortium Engineering | 90% chloride release in 48 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.